C6-Unsubstituted Architecture Preserves Potency Against Imatinib-Resistant Bcr-Abl Mutants Including T315I
In a direct head-to-head study, C6-unsubstituted pyrazolo[3,4-d]pyrimidines (compounds 1 and 2) demonstrated LD50 values of 0.7–4.3 µM across Ba/F3 cell lines expressing wild-type p210Bcr-Abl and the T315I, Y253F, and E255K imatinib-resistant mutants. In contrast, C6-substituted compound 3 showed an LD50 of approximately 8 µM against the T315I mutant. CAS 100124-91-2, as a prototypical C6-unsubstituted 4-amino analog bearing the 2,4-dichlorobenzyl group, is structurally consistent with the active C6-unsubstituted scaffold. [1]
| Evidence Dimension | Cytotoxicity (LD50) against Ba/F3 cells harboring Bcr-Abl imatinib-resistant mutants (T315I, Y253F, E255K) |
|---|---|
| Target Compound Data | C6-unsubstituted pyrazolo[3,4-d]pyrimidin-4-amines (compounds 1 and 2): LD50 range 0.7–4.3 µM |
| Comparator Or Baseline | C6-substituted analog (compound 3): LD50 approximately 8 µM against T315I mutant |
| Quantified Difference | C6-unsubstituted compounds exhibit ~2–11-fold greater potency compared to C6-substituted compound 3 in T315I mutant cells; complete loss of all cell-killing activity by C6-substituted compounds in Bcr-Abl-driven IL-3-independent models. |
| Conditions | Ba/F3 hematopoietic cell lines transduced with wild-type p210Bcr-Abl, T315I, Y253F, and E255K mutants; cells cultured in the absence of IL-3; 48–72 h exposure; LD50 determined by MTT/WST-1 assay. |
Why This Matters
This evidence demonstrates that substituting the C6 position—a common derivatization strategy—may significantly compromise activity against the clinically critical T315I gatekeeper mutation, making CAS 100124-91-2 a preferred starting scaffold for CML research programs targeting imatinib-resistant disease.
- [1] Santucci, M. A., et al. (2009). C6-unsubstituted pyrazolo[3,4-d]pyrimidines are dual Src/Abl inhibitors effective against imatinib mesylate resistant chronic myeloid leukemia cell lines. ChemMedChem, 4(1), 118-126. PMID: 19039816. View Source
